|
REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].C=O.[O:14]1CCOC[CH2:15]1>O>[OH:14][CH2:15][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3]
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
crystals formed
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCN1C(=O)C(=O)C2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28 g | |
| YIELD: PERCENTYIELD | 93% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |